molecular formula C7H14ClNO B13895293 Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride

Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride

Cat. No.: B13895293
M. Wt: 163.64 g/mol
InChI Key: OMGHUKNDBNOMHP-MKXDVQRUSA-N
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Description

Endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride (CAS: 14383-51-8) is a bicyclic amine derivative with a nitrogen atom in the azabicyclo framework. Its molecular formula is C₇H₁₄ClNO, and it is commercially available as a free base or hydrochloride salt . Structurally, it features a [3.2.1] bicyclic system with an endo-oriented hydroxyl group at position 6 and a tertiary amine at position 3. This compound is a key intermediate in synthesizing pharmaceuticals such as trospium chloride, a muscarinic receptor antagonist used for overactive bladder .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-,7-;/m0./s1

InChI Key

OMGHUKNDBNOMHP-MKXDVQRUSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CNC2)O.Cl

Canonical SMILES

C1C2CC(C1CNC2)O.Cl

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the Bicyclic Scaffold

One of the most prominent approaches involves the enantioselective synthesis of the bicyclic framework starting from acyclic precursors that contain stereochemical information. This strategy allows stereocontrolled formation of the bicyclic system in a single or few steps, often employing chiral catalysts or auxiliaries.

  • Key Methodology: Direct stereochemical control during the cyclization step or via desymmetrization of achiral tropinone derivatives has been reported as efficient routes to the 8-azabicyclo[3.2.1]octane core.
  • Outcome: These methods yield the bicyclic scaffold with high enantiomeric excess, crucial for biological activity.

Cyclization and Ring-Closing Strategies

Several synthetic routes utilize ring-closing reactions to form the bicyclic core:

  • Copper(I)-Catalyzed Coupling: A method involving copper(I) iodide, cesium carbonate, and 3,4,7,8-tetramethyl-o-phenanthroline in toluene at 80°C for extended periods (up to 120 hours) under inert atmosphere has been reported. This yields tert-butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives with moderate yield (~46%).

  • Base-Mediated Reactions: Using potassium tert-butylate in tetrahydrofuran under reflux for 16 hours can facilitate substitution reactions on bicyclic intermediates, yielding functionalized azabicyclo compounds (~21% yield).

Reaction Condition Catalyst/Reagents Solvent Temperature Time Yield (%) Notes
Cu(I) iodide, Cs2CO3, ligand Copper(I) iodide, cesium carbonate, 3,4,7,8-tetramethyl-o-phenanthroline Toluene 80°C 120 hours 46 Inert atmosphere, sealed tube, molecular sieves
Base-mediated substitution Potassium tert-butylate THF Reflux 16 hours 21 Quenched with water, purified by flash chromatography

Oxidation-Cyclization Domino Reactions

Recent advances include cascade reactions starting from β-keto allylamines, involving oxidation and cyclization steps mediated by hypervalent iodine reagents. This method efficiently constructs 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives, which are structurally related to the target compound.

  • Advantages: Mild reaction conditions and good yields.
  • Mechanism: Supported by control experiments, the domino reaction proceeds via oxidation followed by intramolecular cyclization to form the bicyclic scaffold.

Radical and Ring Expansion Approaches

  • Radical-mediated ring closures and ring expansion strategies have been employed to access azabicyclic cores related to 3-azabicyclo[3.2.1]octane derivatives.
  • For example, radical cyclizations using vinyl azides and manganese(III) promoters or ring-expansion of perhydroindolone intermediates have been reported, although these methods are more common for related bicyclic systems rather than the exact target compound.

Comparative Analysis of Preparation Methods

Methodology Key Features Advantages Limitations Typical Yield (%)
Enantioselective cyclization Stereocontrol in one step High enantiomeric purity Requires chiral catalysts/auxiliaries Variable (often >50)
Copper(I)-catalyzed coupling Long reaction time, mild temperature Moderate yields, well-studied Extended reaction times (up to 120h) ~46
Base-mediated substitution Simple reagents, reflux conditions Straightforward procedure Lower yields, requires purification ~21
Oxidation-cyclization domino Cascade reaction, mild conditions Good yields, efficient synthesis Limited substrate scope Good (not quantified)
Radical/ring expansion Novel ring closures Access to complex scaffolds Less common for this exact compound Not reported

Research Outcomes and Notes

  • The stereoselective construction of the bicyclic scaffold remains the most critical step for preparing this compound with high purity and yield.
  • Copper(I)-catalyzed methods provide a reliable synthetic route but require long reaction times and careful control of reaction conditions.
  • Domino oxidation-cyclization strategies represent a promising new direction, offering mild conditions and efficient synthesis of related bicyclic structures.
  • Radical and ring expansion approaches, while innovative, are less established for this compound but may inspire future synthetic designs.

Chemical Reactions Analysis

Types of Reactions

Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrogen atom plays a crucial role.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its binding to target molecules, influencing various biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Azabicyclo Compounds

Structural Variations in Azabicyclo Frameworks

Ring Size and Substituent Positioning

The azabicyclo scaffold's biological activity is highly sensitive to ring size and substituent positions. Key examples include:

Compound Name Bicyclo System Substituents Key Features Biological Relevance Reference
Endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride [3.2.1] -OH (C6), -NH (C3) Rigid conformation, high polarity Precursor for trospium chloride
exo-2-azabicyclo[2.2.2]octan-6-ol hydrochloride [2.2.2] -OH (C6), -NH (C2) Larger ring strain, exo-OH orientation Tested in antidiabetic sulfonylurea derivatives
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride [3.2.1] Oxygen atom at C8 Enhanced solubility due to oxygen Intermediate for agrochemicals
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride [3.2.1] -OCH₃ (C3) Increased lipophilicity Potential CNS-targeting agent

Key Observations :

  • The [3.2.1] system (target compound) offers a balance between rigidity and conformational flexibility, ideal for receptor binding .
  • [2.2.2] systems (e.g., exo-2-azabicyclo[2.2.2]octane derivatives) exhibit greater steric strain, reducing metabolic stability .
  • Oxygen substitution (e.g., 8-oxa derivatives) enhances aqueous solubility but may reduce blood-brain barrier penetration .
Functional Group Modifications

Substituents like hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups significantly alter physicochemical and pharmacological properties:

Compound Substituent Impact
Endo-3-azabicyclo[3.2.1]octan-6-ol hydrochloride -OH (C6) High polarity, hydrogen-bonding capacity; ideal for ionic interactions in anticholinergics
3-Methoxy derivative -OCH₃ (C3) Increased lipophilicity (logP ~1.2); potential for CNS penetration
Endo-3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride -CH₃ (C3) Steric hindrance alters receptor affinity; tested in analgesic studies

Biological Activity

Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride is a bicyclic compound structurally related to tropane alkaloids, which are renowned for their diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis, pharmacological properties, and potential applications.

Structural Characteristics

This compound has a molecular formula of C7_7H14_{14}ClNO and a molecular weight of approximately 163.65 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various biological assays and applications in drug development .

Interaction with Cholinergic Receptors

Research indicates that this compound interacts with cholinergic receptors, particularly muscarinic receptors, which play a crucial role in neurotransmission . The binding affinity and efficacy of this compound at these receptors are essential for understanding its pharmacological potential.

Table 1: Comparison of Binding Affinities

Compound NameBinding Affinity (IC50_{50})Receptor Type
This compoundTBDMuscarinic
TropineTBDMuscarinic
Atropine0.5 nMMuscarinic
Scopolamine0.03 nMMuscarinic

Note: TBD indicates that specific data is yet to be determined or published.

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar bicyclic structures exhibit anti-inflammatory properties by inhibiting enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects .

Table 2: NAAA Inhibitory Potency

Compound NameIC50_{50} (μM)
This compoundTBD
Pyrazole azabicyclo[3.2.1]octane0.042
Other related compoundsVaries

Case Study 1: Structure–Activity Relationship (SAR)

A study focused on the SAR of azabicyclo[3.2.1]octanes revealed that modifications to the nitrogen atom and surrounding functional groups significantly influence biological activity. For instance, the introduction of hydrophobic substituents at specific positions increased binding affinity at muscarinic receptors .

Case Study 2: Kappa Opioid Receptor Antagonism

Another line of research identified derivatives of azabicyclo[3.2.1]octane as potent antagonists at kappa opioid receptors, demonstrating significant selectivity and brain exposure . This suggests potential therapeutic applications in pain management and mood disorders.

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